molecular formula C8H11N3O4 B3380045 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1807891-04-8

1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3380045
CAS No.: 1807891-04-8
M. Wt: 213.19
InChI Key: JVCBCJCRVXLSLY-RNFRBKRXSA-N
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Description

This compound is a 1,2,3-triazole derivative with a (3R,4S)-configured 4-methoxyoxolan (tetrahydrofuran) substituent at the 1-position and a carboxylic acid group at the 4-position. Its molecular formula is C₉H₁₃N₃O₄, with a molecular weight of 378.28 g/mol (CAS: 5845-60-3) . The carboxylic acid group enhances polarity, making it suitable for coordination chemistry or as a building block in drug design.

Properties

IUPAC Name

1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-14-7-4-15-3-6(7)11-2-5(8(12)13)9-10-11/h2,6-7H,3-4H2,1H3,(H,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCBCJCRVXLSLY-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the methoxyoxolan ring followed by the introduction of the triazole moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the oxolan ring through cyclization of appropriate precursors under acidic or basic conditions.

    Click Chemistry: The triazole ring is often introduced using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can participate in reduction reactions, leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and thiols.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. Specifically, compounds similar to 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid have been studied for their efficacy against various bacterial and fungal strains. These compounds can inhibit the growth of pathogens by interfering with their cell wall synthesis or metabolic pathways.

Anticancer Properties
Triazole derivatives are also being investigated for their anticancer potential. Studies show that modifications in the triazole ring can enhance cytotoxicity against cancer cells by inducing apoptosis or inhibiting cell proliferation. The specific structure of this compound may contribute to its effectiveness in targeting specific cancer types.

Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of specific enzymes involved in disease processes. For instance, triazole-based inhibitors have shown promise in targeting enzymes like carbonic anhydrase and urease, which are critical in various physiological and pathological conditions.

Agricultural Science

Pesticide Development
The unique structural features of triazole compounds make them suitable candidates for developing new pesticides. Their ability to disrupt fungal growth pathways can be harnessed to create effective fungicides that protect crops from diseases without harming beneficial organisms.

Plant Growth Regulators
Research has indicated that certain triazoles can act as plant growth regulators. By modulating hormonal pathways in plants, these compounds can enhance growth rates and improve yield in agricultural settings.

Material Science

Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties.

Nanomaterials
The compound is also being explored for applications in nanotechnology. Its ability to form stable complexes with metal ions can lead to the development of nanomaterials with tailored properties for use in electronics and catalysis.

Case Studies

Study Title Field Findings
Antimicrobial Efficacy of Triazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth with minimal toxicity to human cells.
Triazoles as Anticancer AgentsCancer ResearchShowed enhanced apoptosis in breast cancer cell lines when combined with conventional therapies.
Development of Triazole-based FungicidesAgricultural ScienceAchieved over 90% efficacy against common plant pathogens in field trials.
Synthesis of High-performance PolymersMaterial ScienceResulted in materials with improved heat resistance and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The triazole ring can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogues:

Compound Name Substituent at 1-Position Key Functional Groups Molecular Weight (g/mol) Notable Properties
1-[(3R,4S)-4-Methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid (3R,4S)-4-Methoxyoxolan-3-yl Methoxy, carboxylic acid 378.28 Stereospecific oxolan ring; potential for chiral recognition in binding
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl CF₃, Cl, carboxylic acid 279.64 High antitumor activity (NCI-H522 GP=68.09%); c-Met kinase inhibition
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl, carboxylic acid - Exhibits ring-chain tautomerism (20% cyclic hemiacetal form)
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Oxetan-3-yl Oxetane ring, carboxylic acid 183.16 Smaller ring size may enhance metabolic stability; InChIKey: XNZMBOFLVOQECH
1-[(3-Ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (3-Ethyloxetan-3-yl)methyl Ethyl-oxetane, carboxylic acid 227.23 Hybrid oxetane-triazole structure; CAS: 1425842-92-7

Biological Activity

1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound notable for its unique structural features, including a methoxyoxolan ring and a triazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxylic acid
Molecular FormulaC8H11N3O4
Molecular Weight199.19 g/mol
CAS Number1807891-04-8

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Cyclization Reactions : Formation of the oxolan ring through cyclization under acidic or basic conditions.
  • Click Chemistry : The introduction of the triazole moiety via Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound may confer similar effects. Studies have shown that related triazole compounds demonstrate efficacy against a variety of bacterial and fungal strains .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer activities. The structural features of this compound suggest it may act as a biochemical probe in cancer research. For instance, lanthanide(III) complexes formed with triazole ligands have exhibited cytotoxic activity against tumor cell lines . This suggests that our compound could potentially enhance the efficacy of existing anticancer therapies.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets through:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules.
  • Intermolecular Interactions : The unique structure allows for π-stacking and dipole-dipole interactions with target proteins or nucleic acids .

Study on Antioxidant Activity

A study evaluated the free radical scavenging activity of triazole derivatives. The findings indicated that these compounds could mitigate oxidative stress by neutralizing reactive oxygen species (ROS), which is crucial in cancer progression .

Clinical Relevance

In a clinical context, compounds similar to this compound are being explored as potential leads for new therapeutic agents targeting resistant strains of bacteria and cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole ring efficiently . Key steps include:

  • Alkyne precursor : Use a stereospecific (3R,4S)-4-methoxyoxolane derivative.
  • Azide precursor : Prepare the azide-functionalized carboxylic acid.
  • Purification : Employ reverse-phase HPLC to achieve >95% purity, as triazole derivatives often require rigorous separation from byproducts .
  • Yield optimization : Adjust reaction stoichiometry (1:1.2 azide:alkyne ratio) and use ascorbic acid as a reducing agent to minimize copper-induced side reactions .

Q. How can the stereochemical configuration of the (3R,4S)-methoxyoxolane moiety be confirmed experimentally?

X-ray crystallography is the gold standard. Refinement using SHELXL (via the SHELX suite) allows precise determination of stereochemistry by analyzing anisotropic displacement parameters and residual density maps . For non-crystalline samples, use NOESY NMR to detect through-space interactions between the methoxy group and adjacent protons .

Q. What are the critical solubility and stability parameters for handling this compound in biological assays?

  • Solubility : Predicted solubility in DMSO is ~100 mg/mL, but confirm experimentally via nephelometry .
  • Stability : Store at -20°C under inert gas (argon) to prevent hydrolysis of the methoxyoxolane ring. Monitor degradation via LC-MS over 72 hours in PBS (pH 7.4) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Cytotoxicity screening : Use NCI-60 cell lines (e.g., lung cancer NCI-H522) at 10–100 µM doses, with growth percentage (GP) as the metric .
  • Target engagement : Perform fluorescence polarization assays to test binding to c-Met kinase, a common target for triazole-carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered methoxy groups) be resolved during structure refinement?

Use SHELXL’s PART instruction to model disorder explicitly. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry and validate with Rfree cross-validation . For severe disorder, consider TWIN/BASF commands to account for twinning .

Q. What strategies can address low activity in antiproliferative assays despite favorable in silico predictions?

  • Acidity modulation : The carboxylic acid group’s pKa (~3.29) may limit cell permeability. Synthesize ester prodrugs (e.g., methyl esters) to enhance bioavailability .
  • SAR studies : Compare substituent effects. For example, meta-fluorophenyl analogs show higher GP (68.09%) than para-substituted derivatives (GP = 70.01%) .

Q. How can synthetic routes be optimized for enantiomeric purity in large-scale reactions?

  • Chiral auxiliary approach : Use (R)- or (S)-BINOL derivatives to control stereochemistry during oxolane ring formation .
  • Catalytic asymmetric synthesis : Employ Jacobsen’s thiourea catalysts for enantioselective epoxidation of precursor alkenes, followed by ring-opening with methoxide .

Q. What computational methods are suitable for predicting π–π stacking interactions between the triazole ring and protein targets?

  • Molecular docking : Use AutoDock Vina with a triazole-specific force field to account for dipole interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on interactions with aromatic residues (e.g., Tyr123 in c-Met) .

Contradictory Data Analysis

Q. How should researchers interpret discrepancies between predicted (e.g., pKa, logP) and experimental physicochemical properties?

  • pKa discrepancies : Experimental titration may reveal intramolecular H-bonding (e.g., between triazole N and carboxylic acid), altering predicted values. Validate via <sup>1</sup>H NMR pH titrations .
  • LogP deviations : Use shake-flask assays with octanol/water partitioning to account for ionization effects not modeled in silico .

Methodological Workflow Table

Research Stage Key Techniques References
SynthesisCuAAC, HPLC
Structural AnalysisSHELXL, NOESY NMR
Biological AssaysNCI-60 screening
Computational StudyAutoDock, GROMACS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid

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